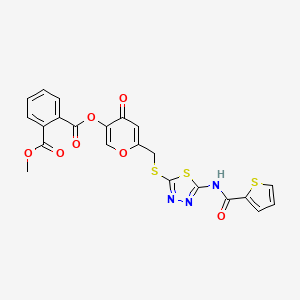

![molecular formula C12H10F3N3O3 B2362289 5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide CAS No. 524036-08-6](/img/structure/B2362289.png)

5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

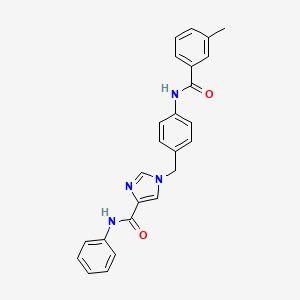

The compound “5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide” is an organic compound. It contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a trifluoromethoxy group attached to a phenyl ring, which is known to significantly affect the physical and chemical properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the trifluoromethoxyphenyl group. The trifluoromethoxy group is a strong electron-withdrawing group, which would affect the electronic distribution in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxazole ring might undergo reactions typical for heterocyclic compounds, while the trifluoromethoxyphenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which might affect its solubility and stability .科学的研究の応用

Synthesis Techniques

Copper-Catalyzed Intramolecular Cyclization : Kumar et al. (2012) discuss a two-step synthesis of 2-phenyl-4,5-substituted oxazoles involving intramolecular copper-catalyzed cyclization, which is pertinent to the synthesis of oxazole compounds like the one (Kumar, Saraiah, Misra, & Ila, 2012).

Microwave-Assisted Procedure : Nolt et al. (2006) optimized a microwave-assisted procedure for preparing oxazole-4-carboxamides, highlighting a modern approach to synthesizing similar compounds (Nolt, Smiley, Varga, McClain, Wolkenberg, & Lindsley, 2006).

Potential Therapeutic Applications

Inhibitory Activity on Blood Platelet Aggregation : A study by Ozaki et al. (1983) synthesized oxazole derivatives, including carboxamides, that showed inhibitory activity on blood platelet aggregation, comparable to aspirin. This suggests potential therapeutic applications in cardiovascular diseases (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).

Anticancer Activity : Kumar et al. (2009) synthesized functionalized amino acid derivatives, including oxazole carboxamides, and evaluated their cytotoxicity against human cancer cell lines. Some compounds showed promising cytotoxicity, indicating potential for designing new anticancer agents (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Chemical Properties and Reactions

Rearrangement Studies : Albert and Taguchi (1972) investigated the rearrangement of triazole carboxamides, a reaction that may be relevant for understanding the chemical behavior of similar oxazole compounds (Albert & Taguchi, 1972).

Pd-Catalyzed γ-C(sp3)-H Bond Activation : Pasunooti et al. (2015) demonstrated the Pd-catalyzed activation of inert γ-C(sp3)-H bonds using oxazole-4-carboxamide moieties, highlighting the compound's utility in complex organic syntheses (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O3/c1-6-9(10(16)21-18-6)11(19)17-7-2-4-8(5-3-7)20-12(13,14)15/h2-5H,16H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCPVYCINULFMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

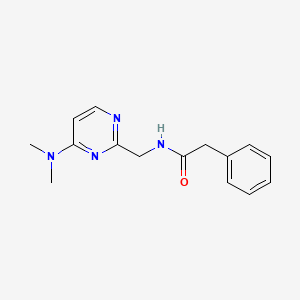

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2362207.png)

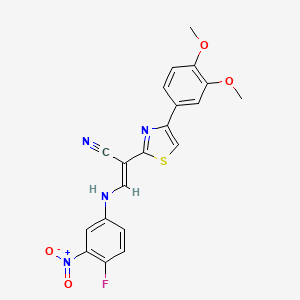

![3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2362208.png)

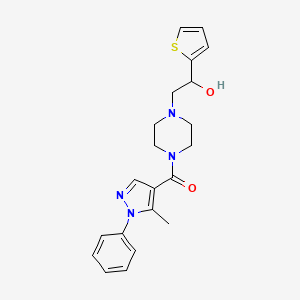

![N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2362209.png)

![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2362214.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2362217.png)

![1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362221.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2-dihydropyridin-2-ylidene]propan-2-amine](/img/structure/B2362225.png)

![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)

![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2362228.png)